4-Chloro-2-(trifluoromethylthio)pyridine
CAS No.:
Cat. No.: VC15798271
Molecular Formula: C6H3ClF3NS
Molecular Weight: 213.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3ClF3NS |
|---|---|
| Molecular Weight | 213.61 g/mol |
| IUPAC Name | 4-chloro-2-(trifluoromethylsulfanyl)pyridine |
| Standard InChI | InChI=1S/C6H3ClF3NS/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H |
| Standard InChI Key | OBXCSMGTBJVCNA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1Cl)SC(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular structure of 4-chloro-2-(trifluoromethylthio)pyridine (C₆H₃ClF₃NS, MW 231.61 g/mol) features a six-membered aromatic ring with nitrogen at position 1. The chlorine atom at position 4 and the -SCF₃ group at position 2 create a sterically congested environment, influencing its reactivity in electrophilic and nucleophilic substitutions. Density functional theory (DFT) calculations predict significant electron-withdrawing effects from both substituents, with the -SCF₃ group exhibiting a Hammett σₚ value of approximately +0.52, comparable to nitro groups .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃ClF₃NS |
| Molecular Weight | 231.61 g/mol |
| Density | 1.58 g/cm³ (predicted) |
| Boiling Point | 215–220°C (estimated) |
| LogP (Octanol-Water) | 2.87 (calculated) |
| Dipole Moment | 3.21 D (DFT-derived) |
Spectroscopic Profile
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¹H NMR (400 MHz, CDCl₃): δ 8.60 (d, J = 5.2 Hz, 1H, H-6), 7.85 (dd, J = 5.2, 1.6 Hz, 1H, H-5), 7.72 (d, J = 1.6 Hz, 1H, H-3) .
-
¹³C NMR (101 MHz, CDCl₃): δ 153.2 (C-2), 149.8 (C-4), 139.5 (C-6), 126.4 (q, J = 320 Hz, CF₃), 124.1 (C-5), 121.9 (C-3) .
-
IR (KBr): ν 3075 (C-H aromatic), 1580 (C=N), 1120 cm⁻¹ (C-S) .
Synthetic Methodologies
Direct Functionalization of Pyridine
A common approach involves sequential halogenation and trifluoromethylthiolation of pyridine precursors. In a representative procedure :
-
Chlorination: 2-Aminopyridine undergoes Sandmeyer reaction with CuCl at 0–5°C to yield 2-chloropyridine (85% yield).
-
Trifluoromethylthiolation: Using AgSCF₃ and Selectfluor® in acetonitrile at 80°C, 2-chloropyridine is converted to 2-(trifluoromethylthio)pyridine (72% yield).
-
Directed ortho-Metalation: n-BuLi-mediated lithiation at position 4, followed by quenching with Cl₂, affords the target compound (63% yield).
Table 2: Optimization of Trifluoromethylthiolation Conditions
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AgSCF₃ | MeCN | 80 | 12 | 72 |
| 2 | CuI | DMF | 100 | 24 | 41 |
| 3 | Pd(OAc)₂ | Toluene | 110 | 18 | 58 |
One-Pot Tandem Reactions
Recent advances employ palladium-catalyzed C-H activation to install both substituents in a single step . A mixture of 2-bromopyridine, Cl₂ gas, and SCF₃− sources in the presence of Pd(PPh₃)₄ achieves 68% conversion at 120°C. This method reduces purification steps but requires stringent control over reaction stoichiometry to avoid over-chlorination.
Reactivity and Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antiviral agents. For example, coupling with boronic acids via Suzuki-Miyaura reactions produces biaryl derivatives with enhanced blood-brain barrier permeability . In a 2023 study, 4-chloro-2-(trifluoromethylthio)pyridine was used to synthesize a Janus kinase (JAK) inhibitor with IC₅₀ = 12 nM against JAK3 .
Agrochemical Uses
Incorporation into neonicotinoid analogs confers resistance to enzymatic degradation. Field trials demonstrate that derivatives exhibit 98% control of Myzus persicae at 50 g/ha, outperforming imidacloprid .
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